

Application Notes and Protocols for Sulfo-Cyanine5.5 Carboxylic Acid Labeling

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Compound of Interest

Compound Name: *Sulfo-Cyanine5.5 carboxylic acid*

Cat. No.: *B611061*

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Introduction

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a water-soluble, far-red fluorescent dye renowned for its high photostability and bright fluorescence emission, making it an exceptional choice for labeling a diverse range of biomolecules, including proteins, antibodies, and peptides.^[1] Its spectral properties, with an absorption maximum around 675 nm and an emission peak at approximately 694 nm, fall within the near-infrared (NIR) window, a region with minimal background autofluorescence in biological samples.^[1] This characteristic is particularly advantageous for in vivo imaging and other sensitive fluorescence-based assays.^{[2][3]}

This document provides detailed protocols and application notes on the efficient labeling of biomolecules using **Sulfo-Cyanine5.5 carboxylic acid**. While the pre-activated NHS-ester form of Sulfo-Cy5.5 is commonly used for its straightforward reaction with primary amines, direct labeling with the carboxylic acid form, following activation, offers a cost-effective and versatile alternative. The protocols herein describe the activation of **Sulfo-Cyanine5.5 carboxylic acid** using the EDC/Sulfo-NHS chemistry and the subsequent conjugation to amine-containing biomolecules.

Quantitative Data Summary

The efficiency of a labeling reaction is typically determined by the Degree of Substitution (DOS), which represents the average number of dye molecules conjugated to each

biomolecule.[4][5] The optimal DOS varies depending on the application and the specific biomolecule, with a general range of 2 to 10 being recommended for most antibodies to avoid fluorescence quenching and loss of biological activity.[4][6] The following tables summarize the key parameters and recommended starting conditions for achieving efficient labeling with **Sulfo-Cyanine5.5 carboxylic acid**.

Table 1: Properties of Sulfo-Cyanine5.5

Property	Value	Reference
Excitation Maximum (λ_{ex})	~675 nm	[1]
Emission Maximum (λ_{em})	~694 nm	[1]
Molar Extinction Coefficient (ϵ)	~235,000 $\text{cm}^{-1}\text{M}^{-1}$	
Molecular Weight	~1017.31 Da	
Solubility	High in water and DMSO	

Table 2: Recommended Reaction Conditions for Protein Labeling

Parameter	Sulfo-Cy5.5 Carboxylic Acid (with EDC/Sulfo-NHS)	Sulfo-Cy5.5 NHS Ester (for comparison)
Activation Step		
Activation Buffer	MES Buffer (0.1 M), pH 4.5-6.0	Not Applicable
EDC Molar Excess	10-50 fold over dye	Not Applicable
Sulfo-NHS Molar Excess	2-5 fold over EDC	Not Applicable
Activation Time	15-30 minutes at room temperature	Not Applicable
Labeling Step		
Labeling Buffer	PBS (pH 7.2-8.5) or Bicarbonate Buffer (pH 8.3-8.5)	PBS (pH 7.2-8.5) or Bicarbonate Buffer (pH 8.3-8.5)
Dye:Protein Molar Ratio	5:1 to 20:1	5:1 to 20:1[6][7]
Protein Concentration	2-10 mg/mL[5]	2-10 mg/mL[6]
Reaction Time	1-2 hours at room temperature or overnight at 4°C	1-2 hours at room temperature[7]
Quenching Reagent	Hydroxylamine, Tris, or Glycine	Hydroxylamine, Tris, or Glycine

Experimental Protocols

Protocol 1: Activation of Sulfo-Cyanine5.5 Carboxylic Acid

This protocol describes the activation of the carboxylic acid group of Sulfo-Cyanine5.5 using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysulfosuccinimide (Sulfo-NHS) to form a more stable, amine-reactive Sulfo-NHS ester.

Materials:

- **Sulfo-Cyanine5.5 carboxylic acid**

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysulfosuccinimide (Sulfo-NHS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

- Prepare a stock solution of **Sulfo-Cyanine5.5 carboxylic acid** in anhydrous DMSO (e.g., 10 mg/mL).
- Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
- In a microcentrifuge tube, add the desired amount of **Sulfo-Cyanine5.5 carboxylic acid** stock solution.
- Add the Activation Buffer to the tube.
- Add the EDC solution to the reaction mixture to achieve a 10-50 fold molar excess over the dye.
- Add the Sulfo-NHS solution to the reaction mixture to achieve a 2-5 fold molar excess over EDC.
- Vortex the mixture gently and incubate for 15-30 minutes at room temperature, protected from light.
- The activated Sulfo-Cyanine5.5 is now ready for conjugation to the amine-containing biomolecule. For best results, use the activated dye immediately.

Protocol 2: Labeling of Proteins with Activated Sulfo-Cyanine5.5

This protocol details the conjugation of the activated Sulfo-Cyanine5.5 to a protein containing primary amines (e.g., lysine residues).

Materials:

- Activated Sulfo-Cyanine5.5 solution (from Protocol 1)
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- Labeling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
- Purification column (e.g., Sephadex G-25)

Procedure:

- Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with PBS.
- Adjust the pH of the protein solution to 7.2-8.5 using the Labeling Buffer if necessary.
- Add the freshly prepared activated Sulfo-Cyanine5.5 solution to the protein solution. The recommended starting molar ratio of dye to protein is between 5:1 and 20:1.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
- To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30-60 minutes at room temperature.
- Purify the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
- Collect the colored fractions corresponding to the labeled protein.

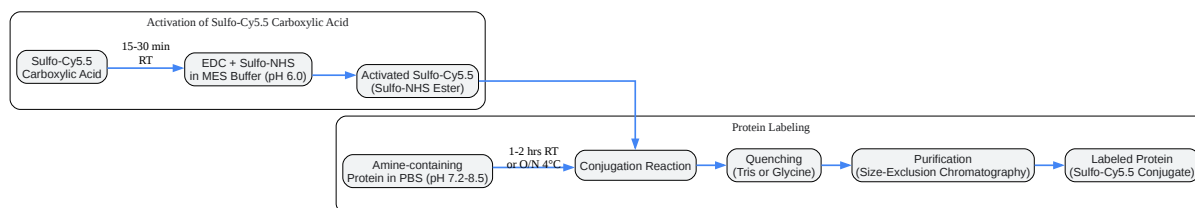
Protocol 3: Determination of Labeling Efficiency (Degree of Substitution)

The Degree of Substitution (DOS) can be calculated using absorbance measurements of the purified conjugate.

Procedure:

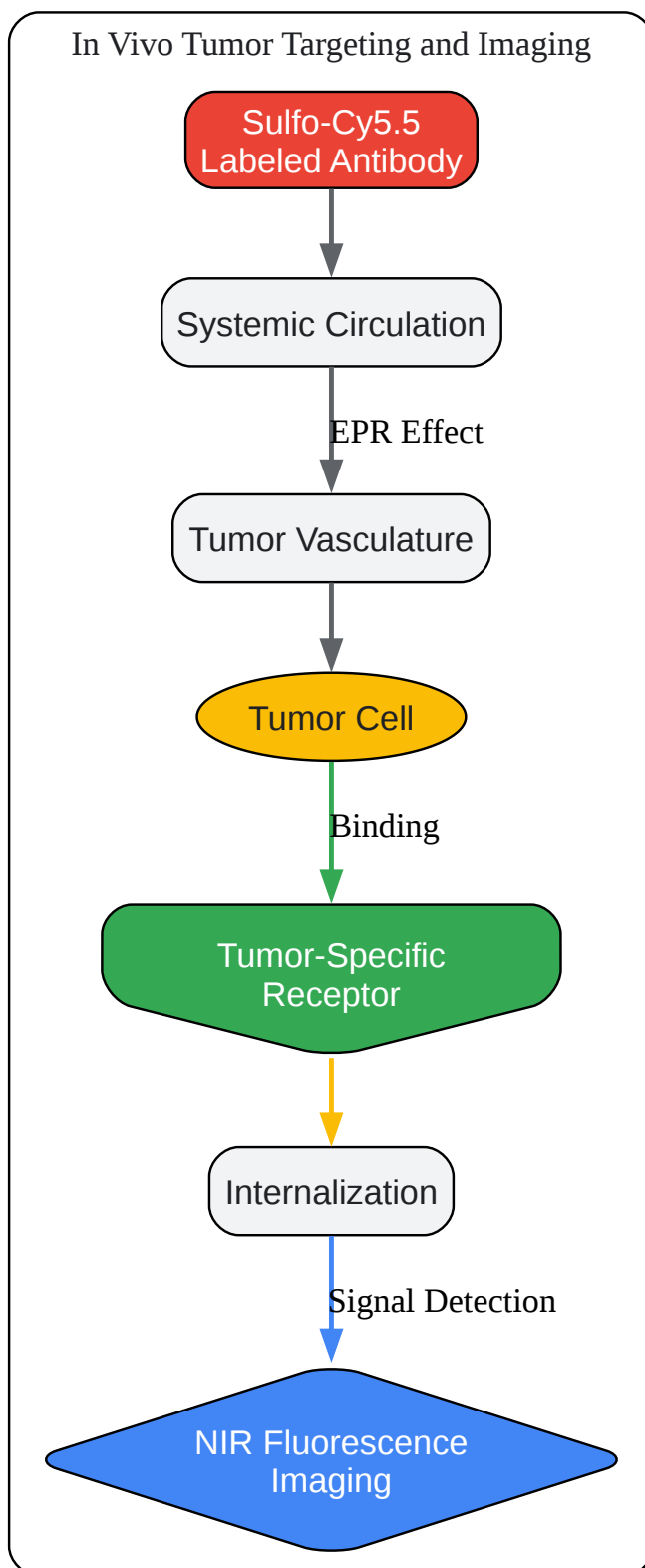
- Measure the absorbance of the purified Sulfo-Cy5.5-protein conjugate at 280 nm (A_{280}) and 675 nm (A_{675}) using a spectrophotometer.
- Calculate the concentration of the protein using the following formula: Protein Concentration (M) = $[A_{280} - (A_{675} \times CF)] / \epsilon_{\text{protein}}$ where:
 - CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5.5).
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- Calculate the concentration of the dye using the following formula: Dye Concentration (M) = $A_{675} / \epsilon_{\text{dye}}$ where:
 - ϵ_{dye} is the molar extinction coefficient of Sulfo-Cyanine5.5 at 675 nm (~235,000 $\text{cm}^{-1}\text{M}^{-1}$).
- Calculate the DOS: $\text{DOS} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

Visualizations



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Experimental workflow for labeling proteins with **Sulfo-Cyanine5.5 carboxylic acid**.



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